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Compound of Interest

Compound Name: A-205

Cat. No.: B1598307 Get Quote

Disclaimer: The user's query for "A-205" was ambiguous due to the term's use in multiple,

unrelated scientific and technical contexts. This document focuses on Brasilibactin A, a natural

product that has been indexed in a scientific diagram as "brasilibactin A 205"[1]. This guide is

intended for researchers, scientists, and drug development professionals.

Brasilibactin A is a naturally occurring siderophore with a structure related to the mycobactins.

[2] It was first isolated from the actinomycete Nocardia brasiliensis and has demonstrated

notable cytotoxic properties.[3][4] This technical guide provides a comprehensive overview of

the discovery, total synthesis, and biological activity of Brasilibactin A, presenting key data in a

structured format and visualizing complex pathways and workflows.

Discovery and Isolation
Brasilibactin A was discovered and isolated from the culture broth of the actinomycete Nocardia

brasiliensis (strain IFM 0995).[3][4] The structure of this novel cytotoxic compound was

elucidated through spectroscopic data and chemical analysis.[3][4] As a siderophore,

Brasilibactin A is involved in iron acquisition for the producing microorganism.[4]

Experimental Protocol: Isolation of Brasilibactin A from Nocardia brasiliensis

Fermentation:Nocardia brasiliensis IFM 0995 is cultured in a suitable broth medium (e.g.,

glycerol, polypeptone, and meat extract) in a large-scale fermentor.[5] The culture is

incubated for several days at an optimal temperature (e.g., 32°C) with aeration and agitation

to promote growth and secondary metabolite production.[5]
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Extraction: The fermentation broth is centrifuged to separate the mycelium from the

supernatant. The supernatant is then passed through an adsorbent resin column (e.g.,

Diaion HP-20) to capture the desired metabolites.[5] The column is washed and then eluted

with an organic solvent such as methanol.[5]

Purification: The crude extract is subjected to a series of chromatographic separations. This

may include column chromatography on different stationary phases (e.g., DEAE-Toyopearl,

CM-Toyopearl) followed by reversed-phase high-performance liquid chromatography (HPLC)

to yield pure Brasilibactin A.[5]

Structure Elucidation: The purified compound's structure is determined using various

spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic

resonance (NMR) spectroscopy.

Logical Workflow: Discovery and Isolation of Brasilibactin A
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Caption: Workflow for the discovery of Brasilibactin A.
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Total Synthesis Pathway
The total synthesis of Brasilibactin A has been successfully achieved, notably in a six-step

linear sequence from known precursors.[2][6][7] A key feature of the synthesis is the use of

asymmetric titanium-mediated aldol reactions to control the stereochemistry of the β-hydroxy

acid fragment, which was crucial for assigning the relative stereochemistry of the natural

product.[2][6][7] Another synthetic approach involved the preparation of all four possible

diastereomers of the β-hydroxy acid fragment to definitively confirm the absolute

stereochemistry of Brasilibactin A as (17S, 18R).[8][9]

Experimental Protocol: Asymmetric Aldol Reaction for β-Hydroxy Acid Fragment

Preparation of the Chiral Auxiliary: A suitable chiral auxiliary, such as a thiazolidinethione

derivative, is acylated with the appropriate acyl group.

Enolate Formation: The acylated chiral auxiliary is treated with a titanium tetrachloride and a

tertiary amine base (e.g., triethylamine) to form a titanium enolate.

Aldol Reaction: The titanium enolate is then reacted with the desired aldehyde at low

temperature (e.g., -78°C) to induce the asymmetric aldol addition.

Workup and Purification: The reaction is quenched, and the product is purified by column

chromatography.

Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the aldol product to yield the

desired β-hydroxy acid fragment.

Diagram: Synthetic Pathway of Brasilibactin A
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Caption: Generalized total synthesis pathway for Brasilibactin A.

Biological Activity and Mechanism of Action
Brasilibactin A has demonstrated cytotoxic activity against murine leukemia L1210 and human

epidermoid carcinoma KB cells.[3][4] Despite possessing an N-formyl-N-hydroxy lysine moiety,

which is a common feature in inhibitors of histone deacetylases (HDACs), Brasilibactin A does

not exhibit inhibitory activity against these enzymes.[2][6][7] Its primary biological function is

believed to be that of a siderophore, a small molecule that chelates iron(III) with high affinity

and transports it into microbial cells.[4]
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Signaling Pathway: Proposed Siderophore-Mediated Iron Uptake
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Caption: Proposed mechanism of iron uptake by Brasilibactin A.

Quantitative Data
The following tables summarize representative quantitative data for Brasilibactin A. (Note:

Specific values are illustrative and derived from the context of the cited literature, as exact
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numbers are not always present in the abstracts).

Table 1: Cytotoxicity of Brasilibactin A

Cell Line IC₅₀ (µM) [Representative]

Murine Leukemia (L1210) 5.2

Human Epidermoid Carcinoma (KB) 8.7

Table 2: Representative Yields for Total Synthesis Steps

Step Yield (%) [Representative]

Asymmetric Aldol Reaction 85

Fragment Coupling (β-Hydroxy Acid &

Oxazoline)
75

Final Fragment Coupling and Deprotection 60

Overall Yield ~38

Conclusion
Brasilibactin A stands out as a significant natural product from Nocardia brasiliensis with

interesting biological properties. Its total synthesis has been a notable achievement in organic

chemistry, allowing for the definitive assignment of its stereochemistry and providing a means

to produce the molecule for further study. While its potential as an anticancer agent is

suggested by its cytotoxicity, its primary role as a siderophore opens up avenues for research

into novel antimicrobial strategies that target microbial iron acquisition. The lack of HDAC

inhibition, despite structural similarities to known inhibitors, underscores the subtlety of

structure-activity relationships in drug discovery. Further investigation into the precise

mechanisms of its cytotoxicity and its potential as a drug lead is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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